molecular formula C13H10ClFO2 B6381253 2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% CAS No. 1261955-71-8

2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95%

Cat. No. B6381253
CAS RN: 1261955-71-8
M. Wt: 252.67 g/mol
InChI Key: ZGZYJOXLQXFZDY-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% (2C5F4M) is a highly fluorinated phenol compound with a wide range of applications. It is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific research and industrial applications.

Scientific Research Applications

2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials for biomedical applications. Additionally, it has been used as a reagent in various organic syntheses and as a catalyst in the synthesis of polymers.

Mechanism of Action

2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of inflammatory mediators such as prostaglandins and thromboxanes. Inhibition of COX results in decreased inflammation and pain, which is why 2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been studied for potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has also been shown to have antioxidant and anti-cancer properties. It has also been shown to have neuroprotective effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% has several advantages for use in lab experiments. It is a highly fluorinated compound, which makes it resistant to oxidation and hydrolysis, and it is also relatively stable in aqueous solutions. Additionally, it is a relatively inexpensive compound and is widely available. However, it is important to note that 2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% is a highly reactive compound and should be handled with caution.

Future Directions

There are a number of potential future directions for 2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95%. It could be further studied for potential use as an anti-inflammatory agent, as well as for its potential anti-cancer and neuroprotective effects. Additionally, it could be studied for its potential use in the synthesis of new compounds and materials. Finally, it could be studied for its potential use in the development of new catalysts and reagents.

Synthesis Methods

2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods, but the most common method is the reaction of 2-chloro-5-fluorophenol with 4-methoxybenzaldehyde in the presence of an acid catalyst such as sulfuric acid. This reaction produces a 95% pure product of 2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol, 95%, which can then be further purified by recrystallization.

properties

IUPAC Name

2-chloro-5-(2-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-9-3-4-10(12(15)7-9)8-2-5-11(14)13(16)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZYJOXLQXFZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685981
Record name 4-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-fluoro-4-methoxyphenyl)phenol

CAS RN

1261955-71-8
Record name 4-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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